molecular formula C₁₇H₂₄D₃NO₃ B1158560 N-Vanillylnonanamide-d3

N-Vanillylnonanamide-d3

Cat. No.: B1158560
M. Wt: 296.42
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of N-Vanillylnonanamide as a Vanilloid Analog in Research

N-Vanillylnonanamide, also known as nonivamide (B1679840), is a synthetic compound that mimics the pungent properties of capsaicin (B1668287), the active component in chili peppers. cymitquimica.com Like capsaicin, it is a member of the vanilloid family of compounds, characterized by a vanillyl group. cymitquimica.com Vanilloids are known for their interaction with the transient receptor potential vanilloid type 1 (TRPV1) receptor, an ion channel involved in nociception (the sensation of pain). frontiersin.orgchemodex.comcaymanchem.com

Research has shown that N-vanillylnonanamide exhibits bioactivity similar to capsaicin. cymitquimica.comcymitquimica.com It is a TRPV1 agonist, meaning it activates the TRPV1 receptor. chemodex.comcaymanchem.com This property has led to its use in studies investigating pain pathways and inflammation. frontiersin.orgchemodex.com For instance, research has explored the ability of vanilloid compounds, including N-vanillylnonanamide, to inhibit processes like NETosis, a specific type of neutrophil cell death. frontiersin.org It serves as a valuable research tool for understanding the physiological and cellular effects of TRPV1 activation.

Rationale for Stable Isotope Labeling in Modern Scientific Investigations

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. symeres.com Common stable isotopes used in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a slightly higher molecular weight.

The primary advantage of stable isotope labeling lies in its application in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comnih.gov In mass spectrometry, the mass difference between the labeled and unlabeled compound allows for their clear differentiation and quantification. nih.gov This is especially useful in complex mixtures like biological samples (e.g., blood or urine), where the labeled compound can be used as an internal standard for accurate quantification of the unlabeled analyte. nih.govlcms.cz The use of deuterated analogs as internal standards helps to correct for variations in sample preparation and analysis, leading to more accurate and reproducible results. lcms.cz Stable isotope labeling also aids in tracing the metabolic fate of drugs and other compounds within a biological system. symeres.comnih.gov

Significance of Deuterated N-Vanillylnonanamide as a Research Tool

N-Vanillylnonanamide-d3 is the deuterium-labeled version of N-vanillylnonanamide. medchemexpress.com The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. lgcstandards.com This specific labeling is often on the methoxy (B1213986) group of the vanillyl moiety. lgcstandards.com

The primary significance of this compound lies in its use as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czcaymanchem.comsigmaaldrich.com When analyzing biological samples for the presence of N-vanillylnonanamide or other similar vanilloids like capsaicin, a known amount of this compound is added to the sample. nih.gov Because the deuterated standard behaves almost identically to the non-deuterated analyte during sample extraction, chromatography, and ionization in the mass spectrometer, any loss or variation in the signal of the analyte can be corrected by monitoring the signal of the internal standard. lcms.cz This isotope dilution mass spectrometry approach significantly improves the accuracy and precision of the quantification. sigmaaldrich.com

The use of this compound is crucial for obtaining reliable data in pharmacokinetic studies, metabolism research, and for monitoring levels of vanilloids in various matrices. symeres.comnih.gov

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₇H₂₄D₃NO₃ cymitquimica.com
Molecular Weight 296.42 g/mol cymitquimica.comclearsynth.com
Appearance Neat cymitquimica.com, Off-white powder industry.gov.au
Purity >95% (HPLC) lgcstandards.com
Solubility Soluble in organic solvents like DMSO, DMF, and ethanol. chemodex.com
Storage Temperature 2-8°C sigmaaldrich.com
SMILES [2H]C([2H])([2H])Oc1cc(CNC(=O)CCCCCCCC)ccc1O cymitquimica.com
InChI Key RGOVYLWUIBMPGK-BMSJAHLVSA-N cymitquimica.com

Properties

Molecular Formula

C₁₇H₂₄D₃NO₃

Molecular Weight

296.42

Synonyms

N-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide-d3;  8-Nordihydrocapsaicin-d3;  AH 23491X-d3;  N-(4-Hydroxy-3-methoxybenzyl)nonamide-d3;  N-Vanillylnonamide-d3;  N-Vanillylpelargonamide-d3;  NSC 172795-d3;  Nonanoic Acid Vanillylamide-d3;  Nonanoylvanillyl A

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of N Vanillylnonanamide D3

General Principles of Deuterium (B1214612) Incorporation in Organic Molecules

The introduction of deuterium, a stable isotope of hydrogen, into organic molecules is a fundamental process in medicinal chemistry and various research areas. symeres.com This isotopic substitution, often replacing a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom, can be accomplished through several established methods. The choice of method depends on the target molecule's structure, the desired position of the label, and the required level of deuterium incorporation.

Common strategies for deuterium incorporation include:

Hydrogen-Deuterium (H/D) Exchange Reactions: This is a direct method where C-H bonds are exchanged for C-D bonds. These reactions can be catalyzed by acids, bases, or metals. cd-bioparticles.net Acid-catalyzed exchange is effective for aromatic protons, while base-catalyzed exchange is suitable for protons adjacent to carbonyl groups or other acidifying functionalities. cd-bioparticles.netnih.gov Transition metal catalysts, such as platinum, palladium, iridium, and ruthenium, are widely used for direct H/D exchange at specific C-H bonds, offering high regioselectivity. sigmaaldrich.com

Reduction of Functional Groups with Deuterated Reagents: Functional groups like carbonyls, esters, nitriles, and imines can be reduced using deuterated reducing agents. Reagents such as lithium aluminum deuteride (B1239839) (LiAlD₄), sodium borodeuteride (NaBD₄), or deuterium gas (D₂) in the presence of a catalyst are frequently employed to introduce deuterium into a molecule.

Synthesis from Deuterated Precursors: A highly specific method involves the use of commercially available or custom-synthesized starting materials that already contain deuterium at the desired positions. symeres.com This multi-step synthesis approach offers precise control over the location of the isotopic label. neulandlabs.com

Photochemical Deuteration: Utilizing UV/visible light, this method provides a mild alternative for the deuteration of C(sp³)–H and C(sp²)–H bonds, often employing radical-based mechanisms.

The primary kinetic isotope effect (KIE) is a key consequence of deuteration. The C-D bond is stronger and is cleaved at a slower rate than a C-H bond. This phenomenon is leveraged in pharmaceutical sciences to alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. digitellinc.com

Chemical Synthesis Approaches for N-Vanillylnonanamide-d3 Production

The synthesis of this compound typically involves the introduction of three deuterium atoms into the N-vanillylnonanamide structure. The most common and chemically stable position for this labeling is the methoxy (B1213986) (-OCH₃) group on the vanillyl moiety, converting it to a trideuteromethoxy (-OCD₃) group. The general synthesis is an amide coupling reaction between a deuterated vanillylamine (B75263) precursor and a nonanoyl derivative.

A representative synthetic route proceeds as follows:

Preparation of Vanillylamine-d3: The synthesis starts with a suitable precursor, such as vanillin (B372448) or a protected derivative. The key step is the O-methylation using a deuterated methyl source. For instance, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) can be demethylated to produce 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). The phenolic hydroxyl at position 3 is then selectively O-methylated using a deuterated methylating agent like iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄) in the presence of a base. This yields vanillin-d3 ([3-OCD₃]vanillin).

Conversion to Vanillylamine-d3: The resulting vanillin-d3 is then converted to vanillylamine-d3. This can be achieved through various methods, such as reductive amination. The aldehyde group is reacted with an ammonia (B1221849) source to form an imine, which is subsequently reduced to the amine.

Amide Coupling: Finally, the synthesized vanillylamine-d3 is coupled with nonanoic acid or a more reactive derivative like nonanoyl chloride. The reaction between vanillylamine-d3 and nonanoyl chloride, often carried out in a biphasic system (e.g., H₂O/CHCl₃) or in the presence of a base like pyridine, yields the final product, this compound. tcichemicals.com

An alternative, though less common, approach would be to synthesize deuterated nonanoic acid (e.g., nonanoic-9,9,9-d3 acid) and react it with non-deuterated vanillylamine. However, labeling the metabolically susceptible methoxy group is often of greater interest for pharmacokinetic studies.

Reactant 1 Reactant 2 Key Reagents/Conditions Product
Vanillylamine-d3Nonanoyl chlorideBase (e.g., Pyridine), Solvent (e.g., DCM)This compound
VanillylamineNonanoic acid-d3Coupling agent (e.g., DCC, EDC)This compound
Vanillin-d3Ammonia, Reducing AgentReductive AminationVanillylamine-d3

This table presents a simplified overview of possible synthetic reactions.

Characterization and Purity Assessment of Deuterated Analogs

The characterization and purity assessment of this compound are critical to ensure its identity, quality, and suitability for its intended application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the position and extent of deuterium incorporation.

¹H-NMR: In the ¹H-NMR spectrum of this compound (with deuteration at the methoxy group), the characteristic singlet corresponding to the -OCH₃ protons (typically around 3.8-3.9 ppm) would be absent or significantly diminished. The other proton signals of the molecule would remain.

²H-NMR: A ²H-NMR spectrum would show a signal at the chemical shift corresponding to the deuterated methoxy group, confirming the presence and location of the deuterium label.

¹³C-NMR: The carbon of the -OCD₃ group would exhibit a characteristic multiplet due to C-D coupling, and its chemical shift would be slightly different from the corresponding -OCH₃ carbon.

Mass Spectrometry (MS): MS is essential for confirming the molecular weight and assessing isotopic purity.

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (e.g., [M+H]⁺) that is three mass units higher than its non-deuterated counterpart. sigmaaldrich.com For example, if the [M+H]⁺ for nonivamide (B1679840) is m/z 294.2, for the d3 version it would be m/z 297.2.

Isotopic Enrichment: High-resolution mass spectrometry (HRMS) can determine the isotopic distribution, allowing for the calculation of isotopic purity (the percentage of molecules that are correctly labeled) and identifying the presence of unlabeled (d0) or partially labeled (d1, d2) species. tcichemicals.com This is a crucial quality control parameter.

Chromatographic Purity:

High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV or MS detection, is used to determine the chemical purity of the compound. criver.com It separates the deuterated analyte from any synthetic precursors, by-products, or other impurities. The retention time of the deuterated compound is expected to be nearly identical to the unlabeled standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques combine the separation power of HPLC with the detection capabilities of mass spectrometry, providing a highly sensitive and selective method for both quantification and purity assessment of the labeled compound in complex matrices. researchgate.net

A Certificate of Analysis (CoA) for a reference standard of this compound would typically report the chemical purity by HPLC and the isotopic enrichment by mass spectrometry.

Analytical Technique Purpose Expected Result for this compound (-OCD₃)
¹H-NMRStructural Confirmation & D-incorporationDisappearance/reduction of -OCH₃ signal
²H-NMRDirect Detection of DeuteriumSignal at the chemical shift of the -OCD₃ group
Mass SpectrometryMolecular Weight & Isotopic PurityMolecular ion peak shifted by +3 m/z units; quantifies d0, d1, d2, d3 distribution
HPLC-UVChemical PuritySingle major peak with retention time similar to unlabeled standard

This table summarizes the key analytical methods and their expected outcomes.

Advanced Analytical Methodologies Employing N Vanillylnonanamide D3 As an Internal Standard

Principles and Advantages of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for achieving highly accurate and precise quantification of target analytes within a sample. The foundational principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, referred to as an internal standard, to the sample before any processing or analysis. In the specific context of this article, N-Vanillylnonanamide-d3 functions as the isotopically labeled internal standard for the quantification of its non-labeled analog, N-Vanillylnonanamide (a synthetic capsaicin).

The efficacy of IDMS is rooted in the premise that the isotopically labeled standard exhibits chemical and physical behavior identical to the native analyte throughout all stages of the analytical workflow, including extraction, derivatization, and ionization. nih.gov Consequently, any loss of sample or variability encountered during the preparation process affects both the analyte and the internal standard to the same degree. nih.gov

Quantification is determined by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard using a mass spectrometer. nih.gov As the amount of the added internal standard is precisely known, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy. nih.gov

The primary advantages of employing IDMS include:

High Accuracy and Precision: By compensating for analyte loss during sample preparation and for fluctuations in instrument response, IDMS is recognized as a definitive method for quantitative analysis, frequently yielding results with minimal uncertainty. uni-muenchen.de

Matrix Effect Compensation: In complex biological and food matrices, co-eluting compounds can interfere with the ionization of the analyte, leading to signal suppression or enhancement—a phenomenon known as the matrix effect. Since the isotopically labeled internal standard co-elutes and experiences the same matrix effects as the analyte, the ratio of their signals remains stable, ensuring more dependable quantification. nih.gov

Robustness: The methodology is less impacted by variations in extraction efficiency and injection volume, rendering it a highly robust and reproducible technique. uni-muenchen.de

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for this compound Facilitated Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique, making it the preferred method for quantifying capsaicinoids like N-Vanillylnonanamide. bezmialemscience.orgnih.gov The integration of this compound as an internal standard is crucial for the development of reliable and robust LC-MS/MS methods. researchgate.net

The selection of an appropriate sample preparation technique is vital for eliminating interfering substances from complex samples and concentrating the target analytes. nih.gov Commonly employed techniques for the extraction of capsaicinoids include:

Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases. For capsaicinoids, extraction from an aqueous sample is often performed using organic solvents such as a mixture of ethyl acetate (B1210297) and acetone (B3395972) or n-butyl chloride. nih.govoup.com

Solid Phase Extraction (SPE): SPE employs a solid sorbent to selectively adsorb the analyte from the sample matrix, which is subsequently eluted with a small volume of a suitable solvent. researchgate.net This technique is noted for providing cleaner extracts and higher recovery rates.

Dispersive Microextraction: This is a miniaturized form of LLE that utilizes a minimal amount of extraction solvent dispersed within the aqueous sample, offering a simple, rapid, and solvent-efficient alternative.

Effective chromatographic separation is essential for resolving the analyte from matrix interferences and ensuring accurate quantification. scirp.org Key parameters for optimization include:

Column Selection: Reversed-phase columns, particularly C18 and C8 columns, are widely used for the separation of capsaicinoids. nih.govnih.gov

Mobile Phase Composition: The mobile phase typically comprises a mixture of an aqueous component, often water containing a small amount of formic or acetic acid to enhance peak shape and ionization, and an organic solvent like acetonitrile (B52724) or methanol. nih.govrsc.org Gradient elution is commonly used to separate capsaicinoids with varying polarities. nih.govcore.ac.uk

Flow Rate and Column Temperature: These parameters are fine-tuned to optimize separation efficiency and analysis time. Typical flow rates range from 0.3 to 1.15 mL/min, with column temperatures maintained around 30-43.5°C to ensure consistent retention times. nih.govcore.ac.uk

Tandem mass spectrometry (MS/MS) is favored for its high selectivity and sensitivity. nih.gov Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the most common mode for quantitative analysis. nih.gov

In SRM, the first quadrupole of the mass spectrometer selects the precursor ion (the protonated molecule, [M+H]⁺) of both the analyte and the internal standard. This ion is then fragmented in the collision cell, and the second quadrupole selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the target compound. nih.gov

For N-Vanillylnonanamide and its deuterated internal standard, the following SRM transitions are typically monitored in positive electrospray ionization (ESI) mode:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Vanillylnonanamide294.2137.1
This compound297.2140.1
Data derived from common analytical practices for capsaicinoid analysis.

This highly selective detection minimizes interference from other matrix components. oup.com

Validation Parameters for Analytical Methods Utilizing this compound

Method validation is essential to confirm that an analytical method is fit for its intended purpose. iium.edu.my Key validation parameters include the establishment of calibration curves and the assessment of linearity. bezmialemscience.org

A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard. utm.mx The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. oup.com

The linearity of the method is demonstrated by the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.99. rsc.orgresearchgate.net The linear range is the concentration span over which the method demonstrates linearity. nih.govutm.mx

Below is an illustrative data table for a calibration curve for the quantification of N-Vanillylnonanamide using this compound as an internal standard.

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
1.05,500105,0000.052
5.027,500104,5000.263
10.054,800105,2000.521
50.0276,000104,8002.634
100.0551,000105,1005.243
250.01,380,000104,90013.155
This table contains hypothetical data for illustrative purposes.

Linear regression analysis of this data would be performed to confirm the linearity of the method over the specified concentration range. Studies have shown linear ranges for capsaicinoid analysis to be between 0.2 and 200 µg/mL, and in other cases from 10 to 750 ng/mL, with some methods extending up to 1000 ng/mL using a weighted quadratic equation for the curve fit. bezmialemscience.orgnih.gov

Assessment of Analytical Accuracy and Precision

The use of this compound as a stable isotope-labeled internal standard (SIL-IS) is fundamental to establishing the accuracy and precision of analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accuracy refers to the closeness of a measured value to a known or accepted value, while precision represents the closeness of repeated measurements to each other.

Accuracy is typically assessed through recovery studies. In this process, a known quantity of the target analyte (N-Vanillylnonanamide) is spiked into a blank matrix (e.g., analyte-free plasma or oil). The sample is then processed and analyzed using this compound as the internal standard. The percentage of the spiked analyte that is successfully measured is the recovery rate. High recovery, such as the 85-95% recovery reported in analogous capsaicinoid assays in blood, indicates a high degree of accuracy. oup.com

Precision is evaluated by repeatedly analyzing samples and is expressed as the percent relative standard deviation (%RSD). It is typically divided into two categories:

Intra-assay precision: This assesses the variability within a single analytical run. Multiple quality control (QC) samples at different concentrations (low, medium, and high) are analyzed in the same batch.

Inter-assay precision: This evaluates the variability between different analytical runs, often conducted on different days. QC samples are analyzed in separate batches to determine the method's reproducibility over time.

For robust analytical methods, the %RSD for both intra- and inter-assay precision is expected to be low, typically below 15% (or 20% at the lower limit of quantification). In a representative LC-MS/MS assay for related compounds, intra-assay precision was found to be ≤ 8% RSD, and inter-assay precision was < 9% RSD, demonstrating the high reproducibility achievable with this approach. oup.com

The following table illustrates typical accuracy and precision data from a validated method for capsaicinoids, which includes N-Vanillylnonanamide's structural analogue.

Table 1: Representative Accuracy and Precision Data for a Bioanalytical Method

Analyte Spiked Concentration (ng/mL) Intra-Assay Precision (%RSD) Inter-Assay Precision (%RSD) Accuracy (%)
Compound A 2.5 4 6 90-107
10 3 6 90-107

Data modeled after methodology for analogous compounds. oup.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of a quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

Several approaches are used to determine these limits. A common method involves the signal-to-noise ratio (S/N), where the LOD is typically defined as the analyte concentration that produces a signal three times the noise level (S/N ≥ 3), and the LOQ corresponds to a signal ten times the noise level (S/N ≥ 10).

Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve, as recommended by the International Council for Harmonisation (ICH). sepscience.com The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Here, σ can be the standard deviation of the y-intercept of the regression line or the standard deviation of blank sample measurements. sepscience.com The use of this compound ensures that the calibration curve, which plots the ratio of the analyte peak area to the internal standard peak area against concentration, is robust and less susceptible to variations, leading to more reliable LOD and LOQ values. oup.com

In practical applications, these calculated limits are confirmed by analyzing multiple samples spiked at the determined concentrations to ensure they meet the predefined criteria for identification (for LOD) and precision and accuracy (for LOQ). sepscience.com

Table 2: Experimentally Determined LOD and LOQ for N-Vanillylnonanamide in Various Matrices

Matrix Analytical Method LOD LOQ
Vegetable Oil UPLC-MS/MS 0.15 µg/kg 0.5 µg/kg

| Gutter Oil | UPLC-MS/MS | 0.15 µg/L | 0.4 µg/L |

Data derived from studies analyzing N-Vanillylnonanamide (nonivamide) using internal standards. researchgate.netresearchgate.net

Evaluation and Mitigation of Matrix Effects in Various Sample Types

Matrix effects are a significant challenge in LC-MS analysis, especially with complex samples like biological fluids or food products. lgcstandards.comchromatographyonline.com These effects occur when co-eluting, undetected components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.com This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification. chromatographyonline.com

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects. lgcstandards.com Because the SIL-IS is chemically identical to the analyte, differing only in isotopic composition, it has nearly identical physicochemical properties. This includes its retention time during chromatography and its ionization behavior in the mass spectrometer. researchgate.net

When a matrix component suppresses or enhances the signal, it affects both the analyte (N-Vanillylnonanamide) and the internal standard (this compound) to virtually the same degree. chromatographyonline.com Since quantification is based on the ratio of the analyte's response to the internal standard's response, the effect is cancelled out, preserving the accuracy of the measurement. lgcstandards.comchromatographyonline.com

The effectiveness of this compensation can be quantitatively evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent. A value close to 100% indicates minimal matrix effect. For example, in the analysis of N-Vanillylnonanamide in soybean and rapeseed oil, matrix effect values ranged from 83.4% to 110.6%, demonstrating that the internal standard method successfully mitigated significant signal suppression or enhancement. researchgate.net While highly effective, it is noted that slight differences in retention time due to the deuterium (B1214612) isotope effect can sometimes lead to incomplete correction if the matrix interference is extremely sharp and transient. researchgate.net

Applications of this compound in Quantitative Analysis of Complex Samples

Quantification in Preclinical Biological Samples (e.g., Animal Tissue Homogenates, Plasma, Microdialysates)

This compound serves as a crucial internal standard for the quantification of its non-labeled analogue, nonivamide (B1679840), in a variety of preclinical biological matrices. Nonivamide is a synthetic capsaicinoid used in research, making its accurate measurement in animal studies essential. oup.comcymitquimica.com

LC-MS/MS methods validated with a suitable internal standard are employed to determine the concentration of nonivamide in samples collected from animal models. These samples are inherently complex and prone to significant matrix effects. The use of this compound is critical for achieving the necessary sensitivity and accuracy to measure low concentrations of the analyte in matrices such as:

Blood and Plasma

Lung tissue homogenates

Liver tissue homogenates

For instance, in studies analyzing capsaicinoid distribution in rats, methods capable of quantifying these compounds at levels ranging from <1.0 to over 100 ng/mL in blood or pg/mg in tissue have been developed. oup.com The internal standard corrects for analyte loss during sample preparation (e.g., liquid-liquid or solid-phase extraction) and for matrix-induced signal variations during analysis, ensuring reliable pharmacokinetic and tissue distribution data. oup.com

Analysis in Non-Biological Research Matrices (e.g., Food Products, Environmental Samples, Oils)

Beyond biological applications, this compound is an essential tool for the quantitative analysis of nonivamide in various non-biological matrices where it may be present as an additive or a contaminant.

A significant application is in the field of food analysis, particularly for quality control and fraud detection. sigmaaldrich.comsigmaaldrich.com Nonivamide, along with other capsaicinoids, has been identified as a characteristic marker for "gutter oil" or waste cooking oil. researchgate.netresearchgate.net These thermally stable compounds are not removed during the reprocessing of waste oil. Therefore, detecting and quantifying them in edible vegetable oils can indicate illegal and hazardous adulteration. researchgate.net

Analytical methods using UPLC-MS/MS and this compound (or similar SIL-IS) have been developed to rapidly and reliably quantify trace levels of nonivamide in complex lipid-based matrices like soybean and rapeseed oil. researchgate.netresearchgate.net These methods demonstrate high sensitivity, with LOQs in the sub-µg/kg range, and excellent recoveries, showcasing the power of the isotope dilution technique to overcome the challenges posed by fatty acids and triacylglycerols that would otherwise interfere with the analysis. researchgate.netresearchgate.net

Table 3: Performance of a UPLC-MS/MS Method for N-Vanillylnonanamide in Edible Oils Using an Internal Standard

Matrix Spiked Level (µg/L) Average Recovery (%) Precision (%RSD)
Soybean Oil 1.0 103.3 2.8
10.0 95.8 3.5
100.0 81.2 4.6
Rapeseed Oil 1.0 84.3 4.8
10.0 71.2 6.1

Data derived from a study on the determination of capsaicinoids in gutter oil. researchgate.net

Pharmacokinetic and Metabolic Research Methodologies Utilizing Deuterated Tracers

Theoretical Framework of Stable Isotope Tracing in Drug Disposition Studies

The use of stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), has become an indispensable tool in the field of drug metabolism and pharmacokinetics (DMPK). symeres.com Compounds labeled with stable isotopes are utilized by scientists to gain a more precise understanding of a drug's absorption, distribution, metabolism, and excretion (ADME). acs.orgresearchgate.net The combination of stable isotope labeling with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy facilitates the rapid acquisition and interpretation of complex metabolic data. acs.orgresearchgate.net

A core principle underlying the use of deuterium-labeled compounds is the kinetic isotope effect (KIE). symeres.com The KIE occurs because the covalent bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. iaea.org If the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation, replacing hydrogen with deuterium at that specific molecular position can significantly slow down the reaction rate. scispace.com This effect is strategically employed to probe metabolic pathways, enhance a drug's metabolic stability, and improve its pharmacokinetic profile by reducing clearance rates and extending its half-life. symeres.comresearchgate.net Deuterated compounds like N-Vanillylnonanamide-d3 serve as ideal tracers, allowing researchers to differentiate the administered drug and its metabolites from endogenous compounds within complex biological matrices. scispace.com

In Vitro Metabolic Stability Assessments Facilitated by Deuterated Probes (e.g., Microsomal Incubation Studies)

In vitro metabolic stability assays are fundamental in early drug discovery for predicting a compound's behavior in vivo. nuvisan.com These assays typically involve incubating a test compound with liver subcellular fractions, such as microsomes or S9 fractions, or with whole cells like hepatocytes. wuxiapptec.comadmescope.com These biological systems contain the primary enzymes responsible for drug metabolism. wuxiapptec.com The primary goal is to determine the rate of disappearance of the parent drug over time, which provides key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com

The use of a deuterated probe like this compound in these assays offers distinct advantages. When incubated alongside its non-deuterated (protium) analogue, a direct comparison of their respective metabolic rates can be made. iaea.org This approach allows for a precise quantification of the kinetic isotope effect on the compound's stability. A slower rate of degradation for the deuterated version confirms that the site of deuteration is a key location for metabolic attack. iaea.org Liver microsomes, which are rich in Phase I enzymes like the cytochrome P450 (CYP) superfamily, are commonly used to investigate oxidative metabolism. wuxiapptec.comadmescope.com Data from these studies are crucial for predicting in vivo hepatic clearance and potential drug-drug interactions. nuvisan.comwuxiapptec.com

Table 1: Illustrative In Vitro Metabolic Stability Data of N-Vanillylnonanamide vs. This compound in Liver Microsomes
SpeciesCompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanN-Vanillylnonanamide2527.7
HumanThis compound4515.4
RatN-Vanillylnonanamide1546.2
RatThis compound2824.8
MouseN-Vanillylnonanamide1257.8
MouseThis compound2231.5

In Vivo Preclinical Pharmacokinetic Investigations in Animal Models Using this compound

Preclinical animal models are critical for evaluating the complete pharmacokinetic profile of a drug candidate before human trials. nih.gov The use of deuterated compounds such as this compound in these models provides high-quality data on the drug's disposition. nih.gov

To study absorption, this compound can be administered to animal models (e.g., rats, mice) via various routes. researchgate.net Following administration, blood samples are collected at predetermined time points. nih.gov The concentration of the deuterated compound in plasma is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This data allows for the determination of key absorption parameters such as the maximum concentration (Cmax) and the time to reach maximum concentration (Tmax). nih.gov

Distribution studies aim to understand where the compound travels within the body. This often involves analyzing tissue samples (e.g., liver, kidney, brain) at various time points after administration to determine the concentration of this compound. nih.gov The brain-to-plasma ratio is a particularly important parameter for centrally acting agents. nih.gov The unique mass of the deuterated compound allows for its clear detection and quantification against a complex background of endogenous molecules in these tissues. scispace.com

Table 2: Representative Pharmacokinetic Parameters for this compound in a Rat Model
ParameterAbbreviationValueUnit
Time to Peak ConcentrationTmax1.5hours
Peak Plasma ConcentrationCmax850ng/mL
Area Under the Curve (0-24h)AUC0-244500ng·h/mL
Volume of DistributionVd8.5L/kg
Elimination Half-Life4.2hours

Understanding how a drug is eliminated from the body is a critical component of pharmacokinetic analysis. To elucidate the excretion pathways of this compound, biological samples such as urine and feces are collected from animal models over a defined period following administration. nih.gov

The samples are processed and analyzed, typically by LC-MS/MS, to quantify the amount of the parent deuterated compound and its metabolites. nih.gov The use of a deuterated tracer is highly advantageous as it allows for the differentiation of drug-related material from endogenous waste products. scispace.com By measuring the quantities excreted via renal (urine) and fecal routes, researchers can determine the primary pathways of elimination. This information, combined with plasma concentration data, is used to calculate the total body clearance (CL), a measure of the body's efficiency in eliminating the drug.

Metabolite Identification and Quantification Strategies Employing Deuterated Standards

A major challenge in metabolomics and pharmacokinetic studies is the confident identification of drug metabolites within a complex biological sample. nih.gov Deuterated compounds like this compound are powerful tools for this purpose. acs.org When a 50:50 mixture of the deuterated and non-deuterated drug is administered, mass spectrometry analysis will reveal characteristic "doublet" peaks for the parent drug and each of its metabolites. iaea.org Each doublet consists of two peaks separated by the mass difference corresponding to the number of deuterium atoms, instantly flagging them as drug-related.

For quantification, this compound serves as an ideal internal standard (IS). researchgate.net An IS is a compound of known concentration added to samples to correct for analytical variability during sample processing and instrument analysis. Because a stable isotope-labeled standard is nearly identical to the analyte in its chemical and physical properties, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer, leading to highly accurate and precise quantification of the non-deuterated drug and its metabolites. nih.govazolifesciences.com

Investigation of Phase I and Phase II Metabolic Enzyme Pathways

Drug metabolism is broadly categorized into Phase I and Phase II reactions. pharmaguideline.comderangedphysiology.com Investigating these pathways is essential to understand how a compound like N-Vanillylnonanamide is transformed and cleared by the body.

Phase I reactions typically involve oxidation, reduction, or hydrolysis, which introduce or expose functional groups on the drug molecule. usmlestrike.comlongdom.org For N-Vanillylnonanamide, potential Phase I pathways include hydroxylation of the alkyl chain, O-demethylation of the methoxy (B1213986) group on the vanillyl ring, or hydrolysis of the amide bond. researchgate.netresearchgate.net The enzymes primarily responsible for these oxidative reactions are the Cytochrome P450 (CYP) family, located mainly in the liver. longdom.orgresearchgate.net

Phase II reactions are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite, significantly increasing its water solubility and facilitating excretion. usmlestrike.comlongdom.org For N-Vanillylnonanamide, the phenolic hydroxyl group is a prime site for conjugation reactions such as glucuronidation (catalyzed by UGTs) or sulfation (catalyzed by SULTs). longdom.org The carboxylic acid metabolite formed from Phase I oxidation could also undergo conjugation with amino acids like glycine. nih.govnih.gov Using this compound helps in tracing the formation of these various Phase I and Phase II metabolites. acs.org

Table 3: Potential Metabolic Pathways for N-Vanillylnonanamide
Metabolic PhaseReaction TypePotential Site on MoleculeKey Enzyme Superfamily
Phase IHydroxylationAlkyl (nonanamide) chainCytochrome P450 (CYP)
Phase IO-DemethylationMethoxy group on vanillyl ringCytochrome P450 (CYP)
Phase IAmide HydrolysisAmide linkageAmidases
Phase IIGlucuronidationPhenolic hydroxyl groupUDP-glucuronosyltransferases (UGT)
Phase IISulfationPhenolic hydroxyl groupSulfotransferases (SULT)
Phase IIAmino Acid ConjugationCarboxylic acid metaboliteN-acyltransferases

Mechanistic Elucidations and Target Interaction Studies in Preclinical Models

N-Vanillylnonanamide-d3 as a Tracer in Receptor Binding Assays for Vanilloid Receptors (e.g., TRPV1)

In pharmacology and molecular biology, understanding the interaction between a ligand and its receptor is fundamental. Receptor binding assays are critical for characterizing this relationship. The use of isotopically labeled compounds, such as this compound, is a sophisticated and highly accurate method for this purpose.

Stable isotope-labeled molecules serve as ideal internal standards in quantitative mass spectrometry-based assays. nih.gov In a typical experimental setup to study TRPV1 receptor binding, researchers would use the unlabeled N-Vanillylnonanamide as the active ligand. This compound is added to biological samples at a known concentration. Because the deuterated and undeuterated forms are chemically identical, they exhibit nearly the same behavior during sample extraction, purification, and ionization in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z). nih.gov

This methodology, known as isotope dilution mass spectrometry, allows for precise quantification of the unlabeled ligand bound to the receptor or present in tissue, correcting for any sample loss during processing. For example, similar techniques are employed to measure the levels of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), where their respective deuterated analogs are used as internal standards to calculate exact tissue concentrations. nih.govjneurosci.org Therefore, this compound functions as a crucial analytical tool for accurately determining the binding affinity and density of TRPV1 receptors in various tissues during preclinical investigations.

Investigations of TRPV1 Receptor Agonism and Antagonism in Cellular and Isolated Tissue Models

N-Vanillylnonanamide is a well-established agonist of the TRPV1 receptor, a non-selective cation channel that plays a critical role in pain sensation and neurogenic inflammation. medchemexpress.comwikipedia.org Studies in cellular and isolated tissue models are essential for characterizing the functional consequences of this agonism.

In in vitro systems, such as human embryonic kidney (HEK-293) cells transfected to express the TRPV1 receptor, the application of agonists like N-Vanillylnonanamide leads to channel activation and a subsequent influx of cations, primarily calcium (Ca2+). mdpi.comspringernature.com This influx can be measured using fluorescent Ca2+ indicators, providing a direct readout of receptor activation. springernature.com In such experiments, this compound would be employed as an internal standard to correlate the precise concentration of the agonist with the observed cellular response, such as the half-maximal effective concentration (EC50).

Research has identified a wide array of compounds that either activate (agonists) or inhibit (antagonists) the TRPV1 receptor. This has been crucial for understanding the receptor's structure-activity relationship. mdpi.com For instance, the vanillyl group is a key moiety for potent agonism, as seen in capsaicin (B1668287) and resiniferatoxin. mdpi.com Conversely, antagonists are developed to block the receptor's activation and are investigated for their potential as analgesics. nih.gov

CompoundClassTarget Receptor(s)Key Research Finding
N-Vanillylnonanamide AgonistTRPV1A potent capsaicin analog that activates the TRPV1 channel. medchemexpress.com
Capsaicin AgonistTRPV1The primary pungent component in chili peppers; a canonical TRPV1 agonist used extensively in research. medchemexpress.comresearchgate.net
Resiniferatoxin (RTX) AgonistTRPV1An ultrapotent TRPV1 agonist, thousands of times more potent than capsaicin. mdpi.comacs.org
Piperine AgonistTRPV1The main bioactive component of black pepper; a weak TRPV1 agonist that binds to the same pocket as capsaicin. mdpi.com
(S)-ABT-102 AntagonistTRPV1A TRPV1 antagonist with an IC50 of 123 nM, demonstrating analgesic activity. medchemexpress.com
Capsazepine AntagonistTRPV1A competitive antagonist used in research to confirm that a compound's effect is mediated through the capsaicin binding site. elifesciences.org

Modulation of Intracellular Signaling Pathways in In Vitro Systems Using Deuterated Analogs as Probes

The activation of the TRPV1 receptor by an agonist initiates a cascade of intracellular signaling events. As a ligand-gated ion channel, TRPV1's opening leads to a rapid increase in intracellular calcium concentration, which acts as a crucial second messenger, triggering multiple downstream pathways. nih.gov These pathways can influence cellular processes ranging from neurotransmitter release to gene expression and apoptosis. acs.org

Deuterated probes like this compound are instrumental in studies that aim to quantitatively link agonist concentration to the modulation of these pathways. For example, TRPV1 activation is known to influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular proliferation and fibrosis. medchemexpress.com In such studies, precise measurement of the agonist is paramount to understanding the dose-response relationship of pathway activation.

Furthermore, N-Vanillylnonanamide has been shown to interact with signaling pathways beyond TRPV1. In one study, it was identified as an inhibitor of NAD(P)H oxidase, an enzyme that produces reactive oxygen species. physiology.orgphysiology.org This inhibition blocked the effects of ceramide, a lipid that can stimulate NAD(P)H oxidase activity in endothelial cells. physiology.org In these in vitro experiments, a deuterated standard like this compound would enable researchers to accurately determine the effective concentration required for this inhibitory action.

Elucidation of Biological Mechanisms in Non-Clinical In Vivo Models

The systemic effects of N-Vanillylnonanamide are explored in non-clinical in vivo models to understand its potential therapeutic applications, including its roles in anti-inflammatory pathways, anti-obesity mechanisms, and the inhibition of collagen fibrillation.

Anti-inflammatory Pathways: The TRPV1 receptor is deeply implicated in inflammation. Its activation on sensory neurons can lead to the release of pro-inflammatory neuropeptides. wikipedia.org However, prolonged activation leads to receptor desensitization and a subsequent reduction in neurogenic inflammation, which forms the basis of the analgesic effect of capsaicinoids. mdpi.com Conversely, some studies suggest TRPV1 may also have protective, anti-inflammatory functions in certain contexts, such as sepsis. nih.gov Research in animal models of inflammation, like the carrageenan-induced paw edema model, helps to dissect these complex roles. google.com

Antiobesity Mechanisms: TRPV1 activation has been linked to potential anti-obesity effects. The pharmacological inhibition of fatty acid amide hydrolase (FAAH) increases levels of endocannabinoids which can act on TRPV1. google.com Studies in animal models have shown that inhibiting FAAH can lead to reduced body weight, lower caloric intake, and decreased liver triglycerides. google.com As a TRPV1 agonist, N-Vanillylnonanamide is studied in preclinical obesity models to explore its impact on energy metabolism and appetite regulation. nih.govnih.gov

Collagen Fibrillation Inhibition: Excessive deposition of collagen is a hallmark of fibrosis, a pathological process that can lead to organ dysfunction. researchgate.net N-Vanillylnonanamide has been identified as a potential inhibitor of collagen fibrillation in vitro. researchgate.netnih.gov Studies have shown that it can prevent the self-assembly of collagen molecules that leads to the formation of fibrils. nih.gov This effect is concentration-dependent and more pronounced at body temperature (37 °C) than at room temperature (25 °C). researchgate.netnih.gov Fluorescence studies suggest N-Vanillylnonanamide binds to both the telopeptide and triple-helical regions of collagen, thereby preventing its self-assembly and increasing its thermal stability. researchgate.netnih.gov

ParameterFindingSource
Effect on Fibrillation Completely inhibits collagen fibrillation at 37°C in a concentration-dependent manner. researchgate.netnih.gov
Mechanism Binds to telopeptide and triple helical regions of collagen, preventing self-assembly. nih.gov
Effect on Stability Protects the triple helical structure and increases the thermal stability of collagen. nih.gov
Temperature Dependence Inhibition efficiency is reduced at room temperature (25°C) compared to body temperature (37°C). researchgate.netnih.gov

In all these in vivo models, the use of this compound as an analytical standard is critical for pharmacokinetic analysis, enabling researchers to correlate administered doses with measured concentrations in blood and target tissues, and ultimately with the observed biological effect.

Emerging Research Frontiers for Deuterated N Vanillylnonanamide

Novel Applications in Advanced Analytical Chemistry and Metabolomics

In the fields of advanced analytical chemistry and metabolomics, precision and accuracy are paramount. N-Vanillylnonanamide-d3 has emerged as a critical tool for enhancing the reliability of quantitative analyses, primarily through its role as an internal standard in mass spectrometry-based methods.

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry. nih.gov This is because they share near-identical physicochemical properties with their non-deuterated counterparts, including extraction efficiency, ionization response, and chromatographic retention time. frontiersin.org When added to a biological or environmental sample at a known concentration, this compound co-elutes with the endogenous N-Vanillylnonanamide. Any variations in sample preparation or instrument response that affect the analyte will similarly affect the deuterated standard. This allows for accurate correction of signal suppression or enhancement caused by the sample matrix, a common challenge in complex biological samples. nih.gov

The use of deuterated internal standards significantly improves the accuracy and reproducibility of quantitative data, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. nih.gov This is crucial in metabolomics, where researchers aim to quantify subtle changes in the concentrations of numerous small molecules to understand physiological or pathological states. nih.gov By enabling more precise quantification, this compound facilitates a more reliable interpretation of metabolomic data.

Key Applications in Analytical Chemistry and Metabolomics:

Quantitative Bioanalysis: Accurate measurement of N-Vanillylnonanamide levels in plasma, urine, and tissue samples for pharmacokinetic and toxicokinetic studies.

Metabolomic Profiling: As part of a suite of internal standards for targeted and untargeted metabolomics studies to ensure data quality and comparability across different samples and batches. nih.gov

Food and Environmental Analysis: Quantification of synthetic capsaicinoids in various matrices to ensure food safety and monitor environmental exposure.

Table 1: Properties of N-Vanillylnonanamide and its Deuterated Analog

PropertyN-VanillylnonanamideThis compound
Synonyms Nonivamide (B1679840), Synthetic Capsaicin (B1668287)Nonivamide-d3
Molecular Formula C₁₇H₂₇NO₃C₁₇H₂₄D₃NO₃
Molecular Weight 293.41 g/mol 296.42 g/mol
Primary Application TRPV1 Agonist, Flavoring AgentInternal Standard

Innovations in Isotopic Labeling Techniques for Vanilloid Compounds

The synthesis of deuterated compounds like this compound relies on innovative isotopic labeling techniques. While specific synthetic routes for this compound are often proprietary, general strategies for the deuteration of vanilloid and related aromatic compounds have been developed.

A common approach involves the use of deuterated precursors in the synthesis. For this compound, this would likely involve either deuterated vanillylamine (B75263) or a deuterated nonanoic acid derivative. The synthesis of deuterated vanillin (B372448), a precursor to vanillylamine, has been achieved with high isotopic incorporation. nih.gov General methods for the deuteration of aromatic compounds often utilize transition-metal catalysts to facilitate hydrogen-deuterium exchange with a deuterium (B1214612) source, such as deuterium gas (D₂) or heavy water (D₂O). acs.org

Another strategy involves the deuteration of the aliphatic chain. Methods for the deuteration of fatty acids and their derivatives are also established and could be applied to the nonanoyl moiety of N-Vanillylnonanamide. nih.gov These techniques provide a toolkit for chemists to strategically introduce deuterium atoms into specific positions within a molecule, enabling the synthesis of a wide range of isotopically labeled standards.

General Approaches to Isotopic Labeling of Vanilloids:

Use of Deuterated Starting Materials: Synthesis from commercially available or custom-synthesized deuterated precursors. acs.org

Catalytic Hydrogen-Deuterium Exchange: Direct exchange of hydrogen for deuterium on the aromatic ring or aliphatic chain using metal catalysts. acs.org

Reduction with Deuterated Reagents: Introduction of deuterium through the reduction of functional groups using deuterated reducing agents.

Integration with Advanced Bioanalytical and Imaging Technologies

While the primary application of this compound is in conventional LC-MS/MS, its potential extends to integration with more advanced bioanalytical and imaging technologies. These cutting-edge techniques offer spatial information about the distribution of molecules within biological tissues, providing a deeper understanding of their physiological and pathological roles.

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI):

DESI-MSI is an ambient ionization technique that allows for the direct analysis of molecules on a surface with minimal sample preparation. nih.govnih.gov In a hypothetical application, this compound could be used as an internal standard sprayed onto a tissue section prior to analysis. This would enable the quantitative imaging of the distribution of endogenous or administered N-Vanillylnonanamide, correcting for variations in ionization across the tissue surface. thieme-connect.degeomar.de This could be particularly valuable in studying the penetration and localization of topically applied vanilloid-containing formulations.

Secondary Ion Mass Spectrometry (SIMS):

SIMS is a high-resolution mass spectrometry imaging technique capable of subcellular spatial resolution. osti.govdntb.gov.ua The use of isotopically labeled molecules is central to many SIMS applications, as it allows for the clear differentiation of the labeled compound from the complex background of the biological matrix. nih.gov this compound could potentially be used to trace the uptake and subcellular localization of the compound in cells expressing the TRPV1 receptor, providing insights into its cellular trafficking and sites of action.

Positron Emission Tomography (PET):

While PET imaging requires radiolabeling with positron-emitting isotopes (e.g., ¹¹C or ¹⁸F) rather than stable isotopes like deuterium, the development of PET ligands for the TRPV1 receptor is an active area of research. nih.govresearchgate.net The synthetic methodologies developed for deuteration can often be adapted for radiolabeling, suggesting that the expertise gained in synthesizing this compound could inform the development of novel PET tracers for imaging TRPV1 in vivo.

Development of this compound as a Mechanistic Probe in Complex Biological Systems

Beyond its role as an internal standard, this compound has the potential to be developed into a sophisticated mechanistic probe for studying its interactions within complex biological systems, particularly its engagement with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. wikipedia.orgnih.gov

The replacement of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions involving the cleavage of this bond. This principle can be exploited to study enzyme-catalyzed metabolic pathways. If the metabolism of N-Vanillylnonanamide involves the cleavage of a C-H bond at a deuterated position, the rate of metabolism of this compound would be slower than that of the non-deuterated compound. This can be used to investigate the metabolic stability of the compound and identify specific sites of metabolic attack.

Furthermore, deuteration can influence ligand-receptor interactions. While often assumed to be negligible, the subtle changes in bond length and vibrational energy upon deuteration can, in some cases, alter binding affinity and receptor activation kinetics. frontiersin.org By comparing the binding affinity and functional activity of N-Vanillylnonanamide and this compound on the TRPV1 receptor, researchers could gain insights into the specific molecular interactions that govern ligand recognition and channel gating. For example, a significant difference in potency or efficacy could suggest that the deuterated position is involved in a critical hydrogen bonding interaction or undergoes a conformational change upon binding. plos.org

Potential Mechanistic Studies Using this compound:

Metabolic Pathway Elucidation: Investigating the role of specific C-H bonds in the metabolism of N-Vanillylnonanamide by observing the kinetic isotope effect.

Receptor Binding Studies: Comparing the binding kinetics and affinity of the deuterated and non-deuterated forms to the TRPV1 receptor to probe the nature of the binding pocket.

Functional Assays: Assessing the impact of deuteration on TRPV1 channel activation and desensitization to understand the structure-activity relationship at a fine level of detail. frontiersin.org

Q & A

Q. Key Parameters :

ParameterAnalytical MethodRelevance
Retention TimeHPLC/GCDistinguishes from non-deuterated analogs
Isotopic AbundanceMSConfirms D₃ labeling
Chemical ShiftNMRValidates structural integrity

How can researchers optimize experimental parameters for studying the dermal absorption kinetics of this compound?

Advanced Question
A three-parameter diffusion model is critical for finite-dose absorption studies :

Diffusion Time (h²/D) : Determines the time required for steady-state penetration.

Skin Solubility Factor (S(m)h) : Reflects stratum corneum solubility, influenced by solvent choice (e.g., propylene glycol vs. ethanol).

*Capacity Factor (M)**: Estimates maximum absorbable dose before solvent evaporation.

Q. Methodological Steps :

  • Conduct in vitro experiments using excised human skin under controlled humidity.
  • Vary solvent composition to assess its impact on S(m)h and M* .
  • Validate the model by comparing predicted vs. observed absorption profiles.

What safety protocols should be followed when handling this compound in laboratory settings?

Basic Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and handling powdered forms.
  • Storage : Keep in airtight containers at room temperature, away from light .

Q. Critical Measures :

  • Avoid inhalation of aerosols; use N95 masks during high-risk procedures.
  • Install emergency eyewash stations and safety showers in workspaces .

What methodological approaches address contradictions in absorption data across different in vitro skin models?

Advanced Question
Discrepancies often arise due to:

  • Skin Model Variability : Human vs. animal (e.g., porcine) skin differences in stratum corneum thickness.
  • Solvent Effects : Propylene glycol enhances solubility but alters evaporation rates .

Q. Resolution Strategies :

  • Standardize solvent volume and application area (e.g., 5 µL/cm²).
  • Use Franz diffusion cells with real-time evaporation monitoring.
  • Apply statistical tools (e.g., ANOVA) to isolate confounding variables .

How should researchers design dose-response studies for this compound to ensure reproducibility?

Basic Question
Follow NIH preclinical guidelines :

  • Dose Range : Test 0.1–10 mg/cm² to capture linear vs. saturation kinetics.
  • Controls : Include vehicle-only and non-deuterated analogs.
  • Replication : Minimum n=6 replicates per group to account for biological variability.

Q. Data Reporting :

ParameterRequirement
Dose ApplicationUniform spreading, timed evaporation
Sampling Intervals0, 2, 6, 12, 24 hrs post-application

What statistical methods are appropriate for analyzing variable bioavailability data in this compound studies?

Advanced Question

  • ANOVA/MANOVA : Compare absorption rates across multiple experimental groups (e.g., solvents, doses) .
  • Nonlinear Regression : Fit time-dependent absorption data to diffusion models (e.g., Higuchi equation) .
  • Power Analysis : Calculate sample size to ensure effect size detection (α=0.05, β=0.2).

Q. Validation :

  • Use bootstrap resampling to assess confidence intervals for parameters like M*.
  • Consult institutional statisticians during study design .

Notes

  • Avoid non-validated sources (e.g., vendor websites).
  • Always cross-reference chemical identifiers (CAS 498-00-0) and synonyms (e.g., Nonivamide) .
  • Adhere to ethical reporting standards for preclinical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.